Alanine, 2-methyl-3-(O-trifluoromethylphenyl), ethyl ester
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Overview
Description
Alanine, 2-methyl-3-(O-trifluoromethylphenyl), ethyl ester is a synthetic compound that belongs to the class of amino acid esters This compound is characterized by the presence of an alanine backbone, a methyl group at the second position, and a trifluoromethylphenyl group at the third position The ethyl ester functional group is attached to the carboxyl end of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 2-methyl-3-(O-trifluoromethylphenyl), ethyl ester typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of ion-exchange resins and other catalytic systems can further streamline the production.
Chemical Reactions Analysis
Types of Reactions: Alanine, 2-methyl-3-(O-trifluoromethylphenyl), ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
Alanine, 2-methyl-3-(O-trifluoromethylphenyl), ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral source in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Alanine, 2-methyl-3-(O-trifluoromethylphenyl), ethyl ester involves its interaction with specific molecular targets. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The ester functional group can also undergo hydrolysis, releasing the active amino acid derivative.
Comparison with Similar Compounds
- Alanine, 2-methyl-3-(O-trifluoromethylphenyl), methyl ester
- Alanine, 2-methyl-3-(O-trifluoromethylphenyl), propyl ester
- Alanine, 2-methyl-3-(O-trifluoromethylphenyl), butyl ester
Comparison: Compared to its similar compounds, Alanine, 2-methyl-3-(O-trifluoromethylphenyl), ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H16F3NO2 |
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Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-methyl-3-[2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C13H16F3NO2/c1-3-19-11(18)12(2,17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7H,3,8,17H2,1-2H3/t12-/m0/s1 |
InChI Key |
MMZAFOXOERJRGS-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC=CC=C1C(F)(F)F)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
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